(2R)-2-Ethynyl-pyrrolidine
Overview
Description
(2R)-2-Ethynyl-pyrrolidine: is a chiral compound with the molecular formula C6H9N It features a pyrrolidine ring substituted with an ethynyl group at the second carbon atom in the R-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Ethynyl-pyrrolidine can be achieved through several methods. One common approach involves the alkylation of a pyrrolidine derivative with an ethynyl halide under basic conditions. For example, starting with ®-2-bromopyrrolidine, the ethynyl group can be introduced using a palladium-catalyzed coupling reaction with ethynyl magnesium bromide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-Ethynyl-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as organolithium or Grignard reagents.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of (2R)-2-ethyl-pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2R)-2-Ethynyl-pyrrolidine is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2R)-2-Ethynyl-pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The ethynyl group can interact with active sites or binding pockets, altering the activity of the target molecule. Molecular pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
(2S)-2-Ethynyl-pyrrolidine: The enantiomer of (2R)-2-Ethynyl-pyrrolidine with similar but distinct properties.
(2R)-2-Ethyl-pyrrolidine: A reduced form of this compound.
Pyrrolidine: The parent compound without the ethynyl substitution.
Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for diverse chemical transformations. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(2R)-2-ethynylpyrrolidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-2-6-4-3-5-7-6/h1,6-7H,3-5H2/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODJJQTYBSNLPQ-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@H]1CCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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